3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one
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Overview
Description
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one is a complex organic compound that features both an indole and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one typically involves the reaction of 4-aminoantipyrine with an appropriate indole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine: A precursor in the synthesis of the compound.
Indole derivatives: Compounds with similar indole structures.
Pyrazole derivatives: Compounds with similar pyrazole structures.
Uniqueness
What sets 3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one apart is its unique combination of indole and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-16(19(25)23(22(12)2)13-8-4-3-5-9-13)21-17-14-10-6-7-11-15(14)20-18(17)24/h3-11H,1-2H3,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHHVNTMGVYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C4C=CC=CC4=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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